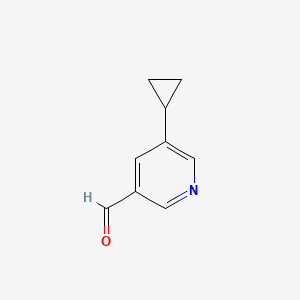

5-Cyclopropylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZNIRXDMASLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745106 | |

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-30-8 | |

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropylnicotinaldehyde and Its Advanced Precursors

Strategies for Direct C-C Bond Formation at the 5-Position of Nicotinaldehyde

The creation of the C(sp²)-C(sp³) bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group is a cornerstone of many synthetic routes. This is often accomplished by coupling a 5-substituted pyridine derivative with a cyclopropyl-containing reagent.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out as a highly effective method for this transformation. alfa-chemistry.commasterorganicchemistry.comscribd.com This reaction typically involves the coupling of a halo-substituted nicotinaldehyde, such as 5-bromo- or 5-chloronicotinaldehyde, with a cyclopropylboron species. google.com

Cyclopropylboronic acid is a common reagent for this purpose, though it can be prone to protodeboronation. scribd.com To circumvent this instability, more robust derivatives like potassium cyclopropyltrifluoroborate (B8364958) are often employed, which show excellent reactivity with a range of aryl and heteroaryl chlorides. scribd.com The use of stable, crystalline organotrifluoroborates simplifies handling and can improve reaction outcomes. wikipedia.org A general scheme for the Suzuki-Miyaura coupling to form a 5-cyclopropylpyridine derivative is shown below.

General Reaction Scheme for Suzuki-Miyaura Coupling: Py-X + (c-Pr)B(OR)₂ --[Pd Catalyst, Base]--> Py-c-Pr

Py-(CH₂OH) --[DMSO, (COCl)₂, Et₃N]--> Py-CHO

Multi-Step Synthetic Sequences and Chemo- or Regioselectivity Considerations

The synthesis of 5-Cyclopropylnicotinaldehyde can be approached through various multi-step sequences. The key strategic decision involves the timing of the introduction of the cyclopropyl group relative to the formation of the pyridine ring. This choice dictates the specific chemo- and regioselectivity challenges that must be addressed during the synthesis.

Cyclopropyl Group Introduction Prior to Pyridine Ring Formation

One synthetic strategy involves constructing a cyclopropyl-containing fragment first, which is then used in a subsequent cyclization reaction to form the pyridine ring. This approach can be advantageous for controlling the final substitution pattern. For instance, methods for synthesizing substituted pyridines often involve the condensation of components like β-ketoesters with enamines, which can be derived from various aldehydes and ketones. nih.gov In this context, a cyclopropyl β-ketoester could serve as a key building block.

A plausible, though not explicitly documented for this specific target, approach could involve the reaction of a cyclopropyl β-ketoester with an enamine and an ammonium (B1175870) source, following the principles of the Hantzsch pyridine synthesis or related methodologies. beilstein-journals.org The success of such a sequence relies on the chemoselective reaction of the precursor functional groups to form the desired dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring.

Another strategy involves the remodeling of other heterocyclic skeletons. For example, a reaction has been reported where N-substituted 3-formyl (aza)indoles react with β-ketoesters in the presence of ammonium acetate (B1210297) to yield substituted pyridines. nih.gov The use of a cyclopropyl β-ketoester in this transformation provides access to cyclopropyl-substituted pyridine analogs. nih.gov This highlights a method where the cyclopropyl group is incorporated into a precursor that helps construct the final pyridine ring.

These methods underscore the importance of designing precursors where the cyclopropyl group is strategically placed to direct the formation of the desired 5-substituted pyridine isomer. The regioselectivity is controlled by the inherent reactivity of the chosen building blocks and the reaction mechanism of the ring-forming cyclization.

Sequential Functionalization of Pre-existing Nicotinaldehyde Scaffolds

An alternative and more direct route involves the functionalization of a pre-formed pyridine ring. This typically involves a cross-coupling reaction to introduce the cyclopropyl group at the C5 position of a suitably substituted nicotinaldehyde derivative. The most common precursor for this strategy is 5-bromonicotinaldehyde (B46077).

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. tcichemicals.com This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. tcichemicals.com For the synthesis of this compound, this would involve the reaction of 5-bromonicotinaldehyde with a cyclopropylboron reagent, such as cyclopropylboronic acid or one of its esters (e.g., potassium cyclopropyltrifluoroborate). audreyli.comnih.gov

The general conditions for such a reaction require a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand, is crucial for achieving high efficiency. thieme-connect.com The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a key role in activating the boronic acid for transmetalation to the palladium center. princeton.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Boron Reagent | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromonicotinaldehyde | Cyclopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |

| 5-Bromopyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 91% nih.gov |

| 4-Bromopyridine | Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85% audreyli.com |

This table presents typical and analogous reaction conditions. Specific yields for this compound may vary.

A critical consideration in this approach is chemoselectivity . The reaction conditions must be mild enough to avoid unwanted side reactions involving the aldehyde group. The aldehyde is generally tolerant of the conditions used for Suzuki coupling. audreyli.comRegioselectivity is inherently controlled by the starting material, as the coupling occurs specifically at the carbon-bromine bond of 5-bromonicotinaldehyde.

Another relevant method is the Negishi coupling, which utilizes an organozinc reagent instead of an organoboron compound. wikipedia.orgorganic-chemistry.org This reaction also employs a palladium or nickel catalyst and is known for its high functional group tolerance. orgsyn.orgnih.gov A cyclopropylzinc halide could be coupled with 5-bromonicotinaldehyde to afford the target product. The regioselectivity is again dictated by the position of the halide on the starting pyridine ring. orgsyn.orgorgsyn.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include solvent selection and catalyst efficiency.

Solvent Selection and Minimization

The choice of solvent is a major factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of waste. nih.gov Traditional Suzuki and Negishi couplings often use solvents like toluene, dioxane, or THF, which have environmental and safety concerns. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents.

Recent research has demonstrated the viability of conducting Suzuki-Miyaura couplings in "green" solvents. nih.govacs.org These include esters like isopropyl acetate (i-PrOAc), ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), and alcohols like tert-amyl alcohol. acs.orgacs.org These solvents are often derived from renewable feedstocks, have better safety profiles, and are more easily recycled. For instance, nickel-catalyzed Suzuki-Miyaura couplings of heterocyclic halides have been shown to proceed efficiently in 2-Me-THF. nih.gov

Water is another highly desirable green solvent. Suzuki couplings can often be performed in aqueous mixtures (e.g., Toluene/H₂O), which can facilitate the dissolution of the inorganic base and, in some cases, enhance reaction rates. rsc.org The ideal green process would minimize the total volume of solvent used or move towards solvent-free reaction conditions where feasible.

Table 2: Comparison of Solvents for Cross-Coupling Reactions

| Solvent | Classification | Key Advantages |

|---|---|---|

| Toluene | Hazardous | Good for dissolving organic reagents |

| Dioxane | Hazardous | High boiling point, good solvent properties |

| THF | Problematic | Lower boiling point, good solvent |

| 2-MeTHF | Recommended | Renewable source, higher boiling point than THF |

| i-PrOAc | Recommended | Favorable environmental profile |

| Water | Recommended | Non-toxic, non-flammable, inexpensive |

Solvent classifications are based on typical industrial green chemistry guides.

Catalyst Efficiency and Recyclability

Palladium is a precious and costly metal, making the efficiency and recyclability of the catalyst a primary concern for both economic and environmental sustainability. A highly efficient catalyst provides high turnover numbers (TON) and turnover frequencies (TOF), meaning a small amount of catalyst can produce a large amount of product quickly. thieme-connect.com The development of advanced catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), has enabled cross-couplings with very low catalyst loadings. nih.govacs.org

Catalyst recyclability is a key goal of green chemistry. Homogeneous catalysts, like most used for Suzuki couplings, are difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. google.com To address this, significant research has focused on heterogenizing palladium catalysts. This can be achieved by immobilizing the palladium onto a solid support, such as carbon, silica (B1680970), or polymers. researchgate.netmdpi.com For example, a Pd/H-MOR (Mordenite) catalyst has been shown to be effective and recyclable for up to 10 cycles in Suzuki reactions. mdpi.com Another approach involves using hybrid hydrogels that can both scavenge palladium from solution and then act as a reusable catalyst for subsequent reactions. rsc.org Such systems allow for easy separation of the catalyst from the product by simple filtration, facilitating reuse and minimizing palladium waste. rsc.orgscribd.com The development of such recyclable catalysts is a crucial step toward a truly green synthesis of this compound. mdpi.com

Reactivity and Reaction Pathways of 5 Cyclopropylnicotinaldehyde

Aldehyde Group Transformations

The aldehyde functional group is a key site of reactivity in 5-Cyclopropylnicotinaldehyde, participating in a wide array of transformations typical of aromatic aldehydes. These include nucleophilic additions, redox reactions, and condensations with nitrogen-based nucleophiles.

Nucleophilic Addition Reactions (e.g., Wittig, Baylis-Hillman, Aldol (B89426) Condensations)

Nucleophilic addition to the carbonyl carbon is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon bonds.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The subsequent rearrangement of the intermediate betaine (B1666868) or oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org While specific examples for this compound are not extensively documented in readily available literature, this transformation is a standard method for converting aryl aldehydes to vinyl derivatives.

The Baylis-Hillman reaction is another powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine like DABCO. organic-chemistry.orgwikipedia.orgsynarchive.com The process joins the aldehyde at the α-position of the activated alkene to produce a functionalized allylic alcohol. nrochemistry.com The reaction is known for its high atom economy, although it can be slow. wikipedia.org

Aldol-type condensations are fundamental reactions involving the reaction of an enolate or equivalent nucleophile with a carbonyl compound. wikipedia.orgsigmaaldrich.com A specific, documented example for this compound is the Knoevenagel condensation, a variation of the aldol reaction where the nucleophile is a stabilized carbanion. The reaction of this compound with malononitrile, in the presence of a base, yields (E)-2-(3-cyclopropylpyridin-5-yl)methylene)malononitrile. This transformation highlights the electrophilicity of the aldehyde group and its ability to undergo condensation to form new C=C bonds.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine, Acetic Acid, Toluene, Reflux | (E)-2-((5-cyclopropylpyridin-3-yl)methylene)malononitrile | High |

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and milder agents like silver oxide (Ag₂O) as used in the Tollens' test. This pathway would convert this compound into 5-cyclopropylnicotinic acid, a valuable synthetic intermediate.

Reduction: The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A documented example is the reduction of this compound using sodium borohydride in methanol, which affords (5-cyclopropylpyridin-3-yl)methanol (B15381026) in excellent yield.

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | (5-cyclopropylpyridin-3-yl)methanol | 98% |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily condenses with primary amines and their derivatives to form carbon-nitrogen double bonds. lumenlearning.comlibretexts.org

Imines (or Schiff bases) are formed by the reaction of an aldehyde with a primary amine. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N bond. youtube.com

Oximes are synthesized through the condensation of an aldehyde with hydroxylamine (B1172632) (NH₂OH). ijprajournal.com These reactions are often performed using hydroxylamine hydrochloride with a base to liberate the free nucleophile. arpgweb.com The formation of this compound oxime has been reported, proceeding smoothly by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride | NaOH, Ethanol (B145695)/Water, 25 °C | This compound oxime |

Hydrazones are formed from the reaction of aldehydes with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). nih.govlibretexts.org The mechanism is analogous to imine and oxime formation. nih.gov

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. masterorganicchemistry.com This deactivation is further intensified by the presence of the electron-withdrawing aldehyde group at the 3-position.

In the case of this compound, the directing effects of the existing substituents must be considered. The pyridine nitrogen and the aldehyde group are deactivating and act as meta-directors. The cyclopropyl (B3062369) group at the 5-position is an activating, ortho, para-directing group. Therefore, electrophilic attack would be directed to positions ortho to the cyclopropyl group (C4 and C6) and meta to the aldehyde group (C4 and C6). Both activating and deactivating groups thus direct an incoming electrophile to the C4 and C6 positions. However, due to the strong deactivation of the ring, these reactions typically require harsh conditions. wikipedia.org

Nucleophilic Aromatic Substitution with Activating Groups

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to an electron-withdrawing group). wikipedia.orgyoutube.comdalalinstitute.com

In this compound, there is no inherent leaving group (like a halide) on the ring. Therefore, SNAr reactions are not expected to occur on the parent molecule. For such a reaction to proceed, a leaving group would need to be installed on the ring, typically at the C2, C4, or C6 positions, which are activated by the ring nitrogen. The presence of the aldehyde group would further activate the ring toward nucleophilic attack. wikipedia.org

N-Oxidation and Dearomatization Reactions

Dearomatization reactions of pyridines offer a route to synthesize more complex, saturated heterocyclic structures. rsc.orgchemistryviews.org These reactions typically require activation of the pyridine ring, for instance, by N-alkylation or N-acylation, to make it more susceptible to nucleophilic attack. mdpi.com For this compound, dearomatization could potentially be initiated by nucleophilic addition to the pyridine ring, leading to dihydropyridine (B1217469) derivatives. The presence of the electron-withdrawing aldehyde group would favor such nucleophilic attacks. mdpi.com

Cyclopropyl Ring Transformations

The three-membered ring of the cyclopropyl group in this compound is characterized by significant ring strain, making it susceptible to various ring-opening and rearrangement reactions.

Ring-Opening Reactions (e.g., Electrophilic, Radical-Initiated)

Electrophilic Ring-Opening: Cyclopropanes bearing an electron-donating group, such as an aryl group, can undergo electrophilic ring-opening. nih.govresearchgate.netrsc.org The pyridine ring in this compound can be considered as an aryl substituent. In the presence of electrophiles, the cyclopropane (B1198618) ring can be opened to form a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the ring-opening is influenced by the electronic properties of the substituents. For arylcyclopropanes, the attack of the nucleophile often occurs at the benzylic carbon. researchgate.net

Radical-Initiated Ring-Opening: The cyclopropyl ring can also be opened via radical-initiated processes. nih.gov These reactions often involve the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallyl radical. rsc.org For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to be a versatile method for the synthesis of various functionalized compounds. nih.gov In the context of this compound, a radical addition to the pyridine ring or abstraction of a hydrogen atom could initiate a sequence leading to the opening of the cyclopropyl ring.

Thermal and Photochemical Rearrangements (e.g., Cyclopropylcarbinyl Rearrangements)

Thermal Rearrangements: Thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-documented reactions. wikipedia.orgresearchgate.net While this compound itself is not a vinylcyclopropane, thermal conditions could potentially induce isomerization or other reactions that lead to intermediates susceptible to rearrangement. Thermal rearrangements of aromatic hydrocarbons, in general, require high temperatures and can lead to skeletal reorganization. wikipedia.org Theoretical studies have investigated the thermal rearrangements of related systems like 2-vinylcyclopropylidene to cyclopentadiene. nih.gov

Photochemical Rearrangements: Arylcyclopropanes can undergo photochemical rearrangements. acs.org The pyridine ring in this compound can act as the aryl chromophore. Upon photoexcitation, arylcyclopropanes can undergo cis-trans isomerization or rearrangement to form butenes. acs.org Photochemical reactions of bicyclic molecules containing a cyclopropane ring have also been studied, revealing complex rearrangement pathways. rsc.orgbaranlab.org

Cyclopropylcarbinyl Rearrangements: The cyclopropylcarbinyl cation is a key intermediate in many reactions of cyclopropyl-substituted compounds. rsc.orgacs.org It is known to undergo facile rearrangement to the homoallyl cation. rsc.org In the case of this compound, reactions that generate a positive charge adjacent to the cyclopropyl ring, for example, via protonation of the aldehyde or other electrophilic additions, could lead to the formation of a cyclopropylcarbinyl-type cation. This intermediate would then be prone to rearrangement, leading to ring-opened products. The stability and fate of such cationic intermediates would be influenced by the substituents on the pyridine ring. beilstein-journals.org

Mechanistic Investigations of Key Reactions

Transition State Analysis

The reactivity and reaction pathways of this compound are governed by the energetics of the transition states of the involved reactions.

Transition State of Cyclopropyl Ring-Opening: The ring-opening of the cyclopropyl group is a key step in many of its transformations. Theoretical studies on the ring-opening dynamics of the cyclopropyl radical and cation have provided valuable insights into the nature of the transition states. acs.organl.govresearchgate.net For the cyclopropyl cation, computational studies suggest that it is a transition state for the disrotatory ring-opening to the allyl cation, rather than a stable intermediate. acs.organl.govresearchgate.net This implies that any reaction proceeding through a cyclopropylcarbinyl cation intermediate will likely lead directly to ring-opened products without the cation being directly observable. The transition state for the ring-opening of cyclopropyl systems has been computationally modeled, and the energy barriers have been calculated for various substituted derivatives. acs.orgresearchgate.net These calculations help in predicting the regioselectivity and stereoselectivity of the ring-opening reactions. For this compound, the substitution pattern on the pyridine ring would influence the stability of the transition state for ring-opening.

| Reaction Type | Substrate | Reagents/Conditions | Product(s) | Reference |

| N-Oxidation | 3-Methylpyridine | H2O2/AcOH | 3-Methylpyridine-N-oxide | arkat-usa.org |

| N-Oxidation | Pyridine | m-CPBA | Pyridine-N-oxide | arkat-usa.org |

| Electrophilic Ring-Opening | Arylcyclopropane | Electrophile/Nucleophile | 1,3-Difunctionalized propane | researchgate.net |

| Radical Ring-Opening | Methylenecyclopropane | Radical Initiator | Ring-opened products | nih.gov |

| [3+2] Cycloaddition | Vinylcyclopropane | Alkene/Catalyst | Cyclopentane derivative | acs.org |

| Thermal Rearrangement | Vinylcyclopropane | Heat | Cyclopentene | wikipedia.org |

| Cyclopropylcarbinyl Rearrangement | Cyclopropylcarbinol | Acid | Homoallyl alcohol | rsc.org |

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions. It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H).

Primary Kinetic Isotope Effects:

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, in a reaction involving the cleavage of a carbon-hydrogen (C-H) bond, substituting the hydrogen with deuterium (B1214612) (a heavier isotope) will typically result in a slower reaction rate. This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to be broken. wikipedia.orglibretexts.org The magnitude of the primary KIE (k_H/k_D) for C-H bond cleavage can range from 1 to about 7 or 8. libretexts.org

Secondary Kinetic Isotope Effects:

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs. They are further classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Isotopic substitution is on the atom undergoing a change in hybridization. For instance, in an S_N1 reaction where a carbon atom changes from sp³ to sp² hybridization, a normal KIE (k_H/k_D > 1) is typically observed. Conversely, a change from sp² to sp³ hybridization usually results in an inverse KIE (k_H/k_D < 1). wikipedia.org

β-Secondary KIEs: The isotope is on an atom adjacent to the reacting center. These effects are often attributed to hyperconjugation in the transition state. libretexts.org

The study of KIEs can provide valuable insights into the structure of the transition state and help to distinguish between different possible reaction mechanisms.

Due to the absence of specific research on this compound, no experimental data on its kinetic isotope effects can be presented.

Intermediate Identification and Characterization

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in one step of a multi-step reaction and consumed in a subsequent step. lumenlearning.com The identification and characterization of these transient species are crucial for understanding the detailed pathway of a chemical reaction. Common types of reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. allen.in

Methods for Identification and Characterization:

The direct observation of reactive intermediates is often challenging due to their low concentration and short lifetime. However, several experimental techniques can be employed to detect and characterize them:

Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for radical species), and various forms of electronic spectroscopy (UV-Vis, fluorescence) can be used to directly observe and characterize intermediates. In some cases, low-temperature or matrix isolation techniques are used to trap the intermediates and prolong their lifetime for spectroscopic analysis. lumenlearning.com

Trapping Experiments: A "trapping" agent can be added to the reaction mixture. This agent is designed to react specifically with the suspected intermediate to form a stable, isolable product. The structure of this product can then provide evidence for the existence and nature of the intermediate. lumenlearning.com

Kinetic Studies: The effect of changing reaction conditions (e.g., solvent, temperature, concentration of reactants) on the reaction rate can provide indirect evidence for the involvement of certain intermediates. lumenlearning.com

In the context of reactions involving aldehydes like this compound, potential intermediates could include hemiacetals, acetals, or various resonance-stabilized species depending on the specific reaction conditions. For example, in reactions of cyclopropyl aldehydes, ring-opening can occur, leading to different types of intermediates such as benzyl (B1604629) radicals. acs.org However, without specific experimental studies on this compound, any discussion of its reaction intermediates remains speculative.

Applications of 5 Cyclopropylnicotinaldehyde As a Synthetic Intermediate

Synthesis of Advanced Heterocyclic Compounds

The construction of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. 5-Cyclopropylnicotinaldehyde serves as a key starting material for the synthesis of various functionalized and fused heterocyclic systems.

The aldehyde group of this compound is a versatile handle for the introduction of diverse functional groups onto the pyridine (B92270) ring. Standard aldehyde transformations can be employed to generate a library of derivatives with potential applications in various fields.

For instance, the aldehyde can be readily oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde yields the corresponding alcohol, 5-cyclopropylpyridin-3-yl)methanol, which can be used in etherification or esterification reactions.

Furthermore, the aldehyde can participate in condensation reactions with a variety of nucleophiles. For example, reaction with amines can furnish imines, which can be further reduced to secondary amines. The reaction with stabilized ylides, such as in the Wittig reaction, can lead to the formation of vinyl-substituted pyridines.

A notable method for the synthesis of highly functionalized pyridines is the Kröhnke pyridine synthesis . This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). While direct examples using this compound are not prevalent in the literature, its aldehyde functionality could be transformed into a suitable ketone precursor to participate in such a reaction, providing a pathway to complex, polysubstituted pyridine systems.

Another relevant synthetic strategy is the Bohlmann-Rahtz pyridine synthesis , which allows for the formation of substituted pyridines from the condensation of enamines with ethynylketones. The aldehyde group of this compound could be elaborated into a suitable enamine or ethynylketone component, thus opening a route to diverse pyridine derivatives.

Table 1: Potential Functionalized Pyridine Derivatives from this compound

| Reactant/Reagent | Reaction Type | Product Class |

| Oxidizing Agent (e.g., KMnO₄) | Oxidation | Carboxylic Acids |

| Reducing Agent (e.g., NaBH₄) | Reduction | Primary Alcohols |

| Primary Amine (R-NH₂) | Condensation/Reduction | Secondary Amines |

| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reaction | Alkenyl Pyridines |

The combination of the aldehyde and the pyridine ring in this compound provides a platform for the construction of fused heterocyclic systems. One of the most powerful methods for the synthesis of tetrahydroisoquinoline and related fused systems is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

In the context of this compound, its reaction with a β-phenylethylamine derivative under acidic conditions could lead to the formation of a tetrahydroisoquinoline with a 5-cyclopropylnicotinyl substituent at the C1 position. The pyridine nitrogen in the starting material would remain as a key feature of the final fused product. The general mechanism involves the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the new heterocyclic ring.

Table 2: Potential Fused-Ring Systems via Pictet-Spengler Reaction

| Aldehyde Component | Amine Component | Product Scaffold |

| This compound | β-Phenylethylamine | 1-(5-Cyclopropylpyridin-3-yl)tetrahydroisoquinoline |

| This compound | Tryptamine | 1-(5-Cyclopropylpyridin-3-yl)-β-carboline |

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is of great interest due to their unique electronic and photophysical properties. While specific examples are scarce, the structure of this compound suggests its potential as a precursor for pyrido-fused PAHs.

One conceptual approach involves the conversion of the aldehyde to a group that can participate in a cyclization reaction onto an adjacent aromatic ring system. For instance, the aldehyde could be converted to a vinyl group, which could then undergo an intramolecular Heck reaction if a suitable aryl halide is present on a tethered aromatic ring.

Another strategy could involve the use of Friedel-Crafts type reactions. The aldehyde could be transformed into a reactive species, such as an acylium ion or a stabilized carbocation, which could then undergo intramolecular electrophilic aromatic substitution onto a suitably positioned aromatic ring, leading to the formation of a new fused ring.

Construction of Complex Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound can be envisioned as a key component in the assembly of more intricate molecular architectures, including macrocycles and chiral molecules.

Macrocycles are large ring structures that often exhibit unique binding properties and are of significant interest in supramolecular chemistry and drug discovery. The difunctional nature of derivatives of this compound makes them attractive candidates for macrocyclization reactions.

For example, the corresponding diol, obtained by reduction of the aldehyde and subsequent functionalization of another position on the pyridine ring, could undergo a double etherification or esterification with a suitable dihalide or dicarboxylic acid to form a macrocyclic ether or ester. Alternatively, the aldehyde could be reacted with a molecule containing two nucleophilic groups, such as a diamine, to form a macrocyclic imine, which could be subsequently reduced to a stable macrocyclic amine.

The nicotinyl moiety, with its defined geometry and potential for hydrogen bonding, can play a crucial role in pre-organizing the linear precursor for efficient cyclization and can impart specific conformational properties to the resulting macrocycle.

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the pharmaceutical industry. This compound, being a prochiral molecule at the aldehyde carbon, can be a substrate for asymmetric transformations.

One common strategy is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. In the case of this compound, the aldehyde could be reacted with a chiral amine to form a chiral imine. This chiral imine could then undergo a diastereoselective nucleophilic addition, with the stereochemistry being directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Alternatively, the aldehyde can be a substrate for catalytic asymmetric reactions. For example, the asymmetric addition of organometallic reagents to the aldehyde, catalyzed by a chiral ligand, could produce chiral secondary alcohols with high enantiomeric excess. Similarly, asymmetric transfer hydrogenation using a chiral catalyst can lead to the formation of the corresponding chiral primary alcohol. These chiral products can then be used as building blocks in the synthesis of more complex, enantiomerically pure molecules.

Table 3: Potential Asymmetric Transformations of this compound

| Reaction Type | Chiral Source | Product Class |

| Nucleophilic Addition | Chiral Auxiliary | Enantiomerically Enriched Secondary Alcohols/Amines |

| Asymmetric Addition | Chiral Catalyst/Ligand | Enantiomerically Enriched Secondary Alcohols |

| Asymmetric Reduction | Chiral Catalyst | Enantiomerically Enriched Primary Alcohol |

This compound emerges as a promising and versatile building block in organic synthesis. Its inherent functionalities—a reactive aldehyde and a substituted pyridine ring—provide a rich platform for a wide array of chemical transformations. From the synthesis of functionalized pyridines and complex fused heterocyclic systems to the construction of macrocycles and the development of asymmetric synthetic routes, the potential applications of this compound are vast. While the full synthetic utility of this compound is still being explored, the foundational chemical principles suggest its significant value in the ongoing quest for novel and complex molecular structures. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and efficient synthetic methodologies.

Role in Cascade and Multicomponent Reactions

While specific, detailed research findings on the role of this compound in cascade and multicomponent reactions are not extensively documented in readily available scientific literature, its structural features—a reactive aldehyde group on a pyridine ring bearing a cyclopropyl (B3062369) substituent—suggest its potential as a valuable intermediate in such complex transformations.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction step is a consequence of the functionality generated in the previous step. This approach offers significant advantages in terms of atom economy and synthetic efficiency by minimizing purification steps and the use of reagents. Given the reactivity of the aldehyde functional group, this compound could, in principle, initiate a cascade sequence. For instance, an initial condensation or addition reaction at the aldehyde could be followed by a cyclization involving the pyridine ring or the cyclopropyl group, leading to the formation of complex polycyclic structures.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in a variety of named MCRs, such as the Hantzsch pyridine synthesis, Biginelli reaction, or Ugi reaction, which often utilize an aldehyde as a key component.

For example, in a hypothetical Hantzsch-type reaction, this compound could react with a β-ketoester and an enamine or ammonia (B1221849) equivalent to construct a dihydropyridine (B1217469) ring fused to another heterocyclic system. Similarly, in a Biginelli-type reaction, it could condense with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

The presence of the cyclopropyl group also introduces the possibility of unique reaction pathways. Under certain catalytic conditions, the strained cyclopropyl ring can undergo ring-opening reactions, potentially leading to the formation of more complex side chains or fused ring systems in a cascade or multicomponent fashion.

Although specific examples are not prevalent in the searched literature, the fundamental reactivity of this compound strongly supports its potential application as a versatile building block in the design and execution of novel cascade and multicomponent reactions for the synthesis of complex, biologically relevant heterocyclic compounds. Further research in this area could uncover novel synthetic methodologies and lead to the discovery of new chemical entities with interesting pharmacological properties.

Due to the lack of specific published research detailing the use of this compound in cascade or multicomponent reactions, no data tables of research findings can be provided at this time.

Coordination Chemistry of 5 Cyclopropylnicotinaldehyde

Ligand Properties of the Nicotinaldehyde Framework

The nicotinaldehyde framework, a pyridine (B92270) ring substituted with an aldehyde group, presents multiple coordination possibilities, making it an interesting subject in coordination chemistry. researchgate.net The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the aldehyde group allows for diverse binding modes with metal ions.

Chelation Modes Involving the Pyridine Nitrogen and Aldehyde Oxygen

5-Cyclopropylnicotinaldehyde can act as a versatile ligand, primarily through the involvement of the pyridine nitrogen and the aldehyde oxygen. The lone pair of electrons on the pyridine nitrogen atom makes it a potent coordination site. The aldehyde group, while generally a weaker donor, can also participate in coordination, leading to several possible binding modes.

One of the most common coordination modes for similar pyridine-aldehyde ligands is as a bidentate chelating agent. In this arrangement, the ligand forms a stable five-membered ring with a metal center, with both the pyridine nitrogen and the aldehyde oxygen atoms bonding to the metal. This chelation enhances the stability of the resulting complex.

Alternatively, this compound can function as a monodentate ligand, coordinating to a metal center solely through the more basic pyridine nitrogen. In such cases, the aldehyde group may remain uncoordinated or participate in weaker intermolecular interactions. Another possibility is the formation of bridged complexes, where the ligand coordinates to two different metal centers, with the pyridine nitrogen binding to one and the aldehyde oxygen to another. This bridging can lead to the formation of coordination polymers. researchgate.net

Electronic and Steric Influence of the Cyclopropyl (B3062369) Group on Coordination

The cyclopropyl group at the 5-position of the pyridine ring significantly influences the ligand's coordination properties through both electronic and steric effects.

Electronic Effects: The cyclopropyl group is known to possess unique electronic properties due to the high strain of its three-membered ring. It can act as an electron-donating group, which increases the electron density on the pyridine ring. unl.pt This enhanced electron density on the pyridine nitrogen can strengthen its coordination to metal ions. The conjugative properties of the cyclopropyl ring can also influence the electronic structure of the entire ligand framework. unl.pt

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Coordination Compounds

Transition metal complexes of this compound can be synthesized by reacting the ligand with transition metal salts such as chlorides, nitrates, or acetates in solvents like ethanol (B145695), methanol, or acetonitrile. jscimedcentral.commdpi.com The resulting complexes can exhibit a range of geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. jscimedcentral.comajgreenchem.com For instance, the reaction of a similar nicotinaldehyde derivative with copper(II) nitrate (B79036) in ethanol can yield a crystalline complex where the ligand acts as a bidentate chelating agent. mdpi.com

Table 1: Representative Transition Metal Complexes of Nicotinaldehyde Derivatives

| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

| Cu(II) | H₂O, NO₃⁻ | Square pyramidal | mdpi.com |

| Ni(II) | Cl⁻, Isopropanol | Distorted octahedron | mdpi.com |

| Co(II) | H₂O | Octahedral | ijcce.ac.ir |

| Fe(II) | H₂O | Octahedral | ijcce.ac.ir |

This table presents data for analogous nicotinaldehyde-type ligands to illustrate potential coordination geometries.

Main Group Element Adducts

This compound can also form adducts with main group elements, which act as Lewis acids. nih.gov The pyridine nitrogen, being a Lewis base, can donate its lone pair of electrons to an electron-deficient main group element. For example, reactions with boron or aluminum compounds can lead to the formation of stable adducts. The formation of such adducts can be influenced by the steric and electronic properties of both the ligand and the main group element. nih.gov

Spectroscopic Characterization of Coordination Complexes

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by various techniques to confirm complex formation and to deduce structural information. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=N stretching vibration of the pyridine ring and the C=O stretching vibration of the aldehyde group appear at characteristic frequencies. Upon coordination to a metal, the C=N stretching frequency typically shifts to a higher wavenumber, while the C=O stretching frequency shifts to a lower wavenumber. semanticscholar.org These shifts are indicative of the involvement of both the pyridine nitrogen and the aldehyde oxygen in coordination. New bands may also appear at lower frequencies corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbon atoms of the ligand are altered. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom, often experience a downfield shift upon coordination. Similarly, the aldehyde proton and carbon signals will also be affected if the aldehyde group is involved in bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound exhibits absorption bands corresponding to π→π* and n→π* transitions. Upon complexation with a transition metal, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or charge-transfer transitions between the metal and the ligand. atlanticoer-relatlantique.ca The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Table 2: Expected Spectroscopic Data for a Representative Metal Complex of this compound

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected) |

| IR (ν, cm⁻¹) | C=N: ~1590, C=O: ~1700 | C=N: >1600, C=O: <1680 |

| ¹H NMR (δ, ppm) | Aldehyde H: ~10.0 | Aldehyde H: Shifted |

| Pyridine H: ~7.5-8.8 | Pyridine H: Shifted | |

| UV-Vis (λₘₐₓ, nm) | π→π: ~260, n→π: ~310 | Ligand-based bands shifted, new d-d or CT bands |

This table provides expected spectroscopic shifts based on data for analogous compounds.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data on the coordination chemistry of the compound this compound. Searches for studies detailing the synthesis and analysis of its metal complexes using NMR, IR, UV-Vis, Mass Spectrometry, and X-ray crystallography have not yielded any relevant results.

The provided outline requires detailed research findings for the following sections:

X-ray Crystallography for Precise Structural Determination

Without published experimental data on metal complexes of this compound, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content. The creation of such an article would require speculative data, which falls outside the scope of factual reporting.

Further research into the coordination chemistry of nicotinaldehyde derivatives may provide insights into the potential behavior of this compound as a ligand. However, no direct studies on this specific compound are currently available.

Catalytic Applications of 5 Cyclopropylnicotinaldehyde and Its Derivatives

Organocatalytic Roles

The inherent reactivity of the aldehyde group and the electronic properties of the pyridine (B92270) ring position nicotinaldehyde derivatives as promising organocatalysts.

Activation of Substrates via Aldehyde Functionality

The aldehyde functionality is a cornerstone of organocatalysis, primarily through the formation of enamine and iminium ion intermediates. In the context of nicotinaldehyde derivatives, the aldehyde group can react with a secondary amine catalyst to form a transient, electrophilic iminium ion. This activation enhances the reactivity of the α,β-unsaturated system of the pyridine ring, making it susceptible to nucleophilic attack.

Conversely, the aldehyde can react with a primary amine substrate to form an enamine, which can act as a nucleophile. This dual reactivity allows for the catalysis of a variety of reactions. For instance, chiral aldehydes have been utilized in dual catalysis systems to promote the α-functionalization of amino acids. nih.gov While specific studies on 5-cyclopropylnicotinaldehyde are not available, the principle of enamine/iminium ion catalysis is fundamental and would be applicable.

Furthermore, research on related nicotine (B1678760) derivatives has demonstrated their potential in organocatalysis. For example, a ruthenium complex bearing nornicotine (B190312) ligands has been shown to be an efficient catalyst for the aldol (B89426) reaction of acetone (B3395972) with benzaldehydes in an aqueous medium. nih.gov The metal center in this case acts as an activator for the nornicotine organocatalyst ligands. nih.gov This suggests that the pyridine core of this compound could similarly participate in metal-mediated organocatalysis.

Asymmetric Induction with Chiral this compound Derivatives

The development of chiral derivatives of nicotinaldehyde opens the door to asymmetric catalysis, a critical area in modern synthetic chemistry. Chiral pyridine derivatives are widely recognized for their effectiveness as ligands in the preparation of chiral metal complexes. metu.edu.tr By introducing chirality into the this compound scaffold, either at the cyclopropyl (B3062369) group or through the addition of a chiral auxiliary, catalysts can be designed to control the stereochemical outcome of a reaction.

For example, chiral BINOL aldehydes have been successfully used to catalyze asymmetric α-functionalization reactions of N-unprotected amino esters via imine activation. chim.it These systems demonstrate that a chiral aldehyde can effectively induce enantioselectivity. A hypothetical chiral derivative of this compound could be employed in similar transformations, such as asymmetric Michael additions, aldol reactions, or Mannich reactions. The stereochemical outcome would be dictated by the specific stereoisomer of the chiral catalyst used. d-nb.info

Ligands in Metal-Catalyzed Processes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordinating atom for a wide range of transition metals. This property allows its derivatives to serve as ligands in various metal-catalyzed reactions.

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation)

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal catalyst. Nicotinaldehyde itself has been successfully employed as a substrate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with organoboron compounds under base-free conditions. nih.govresearchgate.net This reaction proceeds via the oxidative addition of the nickel into the aldehyde C(acyl)-H bond. nih.govresearchgate.net

Derivatives of this compound can be envisioned as ligands in similar cross-coupling reactions. The electronic and steric properties of the cyclopropyl group at the 5-position could influence the catalytic activity. For instance, new nicotinaldehyde derivatives have been synthesized via Pd(0)-catalyzed Suzuki coupling, highlighting the compatibility of the nicotinaldehyde scaffold with transition metal catalysis. researchgate.net

While specific examples of hydrogenation using this compound derivatives as ligands are not documented, the selective hydrogenation of substituted (iso)quinolines has been achieved using a robust iron catalyst. rsc.org This indicates the potential for pyridine-based ligands to be involved in hydrogenation processes.

Below is a table summarizing the conditions for a nickel-catalyzed deformylative Suzuki-Miyaura cross-coupling of nicotinaldehyde, which serves as a model for the potential reactivity of its derivatives.

| Parameter | Condition |

|---|---|

| Catalyst | Ni(cod)2 |

| Ligand | Trioctylphosphine [P(Oct)3] |

| Substrates | Nicotinaldehyde and Phenylboronic acid neopentylglycol ester |

| Hydride Acceptor | Ketone |

| Conditions | Base-free |

Heterogeneous Catalysis with Immobilized Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating product purification. Derivatives of this compound could be functionalized and grafted onto solid supports such as silica (B1680970), polymers, or magnetic nanoparticles.

For instance, a nicotine-based organocatalyst supported on silica nanoparticles (Fe(III)-NicTC@nSiO2) has been prepared and used for the synthesis of 1,5-benzodiazepine derivatives. researchgate.net This demonstrates the feasibility of immobilizing pyridine-containing compounds for heterogeneous catalysis. Similarly, copper catalysts immobilized on magnetic nanoparticles have been employed for the synthesis of tetrazoles. nanomaterchem.com

An immobilized derivative of this compound could offer the advantages of both homogeneous and heterogeneous catalysis, providing a robust and reusable catalytic system.

Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions, and the pyridine moiety is a common scaffold in photosensitizers. The imidazo[1,2-a]pyridine (B132010) core, a related heterocyclic system, can participate in radical reactions under UV light, enabling the synthesis of photoactive polymers. vulcanchem.com This suggests that the pyridine ring of this compound could be integrated into photocatalytic systems.

Porphyrins and metalloporphyrins, which can be modified with pyridine-containing substituents, are extensively studied as photosensitizers. nih.gov A derivative of this compound could potentially be incorporated into such structures to tune their photophysical and photocatalytic properties.

Furthermore, visible-light-induced photocatalysis has been used for the synthesis of various nitrogen-containing heterocycles. chim.it For example, iridium(III) complexes with pyridine-based ligands have been used as photosensitizers for the aerobic dehydrogenation of N-heterocycles. nih.gov

Research on Catalytic Applications of this compound Remains Undisclosed

Extensive searches for scientific literature concerning the catalytic applications of the chemical compound this compound and its derivatives have yielded no specific research findings. As of the current date, there is no publicly available information detailing the use of this compound or its related chromophores in light-driven reactions, nor any elucidation of its potential energy and electron transfer mechanisms in such contexts.

The initial search for information on the catalytic applications of this compound derivatives in light-driven reactions, their role as chromophores in photocatalysis, and the associated energy and electron transfer mechanisms did not return any relevant results. Further focused inquiries specifically targeting "this compound" in the context of photocatalysis also failed to identify any published research.

This absence of data prevents the creation of a detailed scientific article as outlined in the initial request. The required sections on light-driven reactions mediated by this compound-based chromophores and the corresponding energy and electron transfer mechanisms cannot be populated with scientifically accurate and verifiable information. Consequently, no data tables or detailed research findings can be presented.

It must be concluded that either the photocatalytic properties of this compound have not yet been investigated, or the research is not currently in the public domain. Therefore, the requested article on its catalytic applications cannot be generated.

Materials Science Applications of 5 Cyclopropylnicotinaldehyde

Precursor for Functional Polymers and Copolymers

The synthesis of functional polymers often relies on monomers that possess reactive groups capable of undergoing polymerization or post-polymerization modification. mdpi.comnih.govmdpi.com An aldehyde group, such as the one present in 5-Cyclopropylnicotinaldehyde, can participate in various condensation reactions to form polymers. However, no studies were found that specifically utilize this compound for such purposes.

Integration into Polymer Backbones for Electronic or Optical Properties

The integration of heterocyclic and aromatic units directly into a polymer backbone is a common strategy for creating materials with desirable electronic or optical properties. mdpi.comrsc.org The pyridine (B92270) ring within this compound could, in theory, contribute to the electronic characteristics of a polymer chain. The electron-withdrawing nature of the pyridine nitrogen can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com Despite this theoretical potential, no literature exists detailing the synthesis or properties of polymers with this compound incorporated into their backbone.

Side-Chain Functionalization in Polymeric Architectures

Attaching functional molecules to the side-chain of a polymer is a versatile method for tailoring material properties. rsc.orgrsc.org The aldehyde group of this compound could be reacted with a pre-existing polymer containing, for example, amine or hydrazine (B178648) functionalities to graft the cyclopropyl-pyridine moiety onto the polymer. This could imbue the base polymer with new characteristics. However, there are no documented instances of this compound being used in this capacity.

Components in Conjugated Systems for Optoelectronics

Conjugated systems are the cornerstone of organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.comsigmaaldrich.com These systems rely on molecules with extensive π-electron delocalization.

Organic Light-Emitting Diodes (OLEDs)

OLEDs generate light from thin films of organic compounds that act as emissive, transport, and blocking layers. researchgate.netossila.comtcichemicals.com The performance of an OLED is highly dependent on the molecular structure of these materials. While pyridine-containing compounds are used in OLEDs, often as electron-transporting or host materials, there is no research available that investigates the role of this compound in any layer of an OLED device.

Organic Photovoltaics (OPVs)

OPV devices convert sunlight into electricity using a photoactive layer typically composed of a blend of electron-donating and electron-accepting organic materials. probacja.comnih.govresearchgate.net The efficiency of these devices is linked to the optical absorption and energy level alignment of the constituent materials. aps.org Although novel small molecules are constantly being explored to improve OPV performance, this compound has not been reported as a component in any OPV active layer.

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of crystalline porous materials constructed from molecular building blocks linked by strong bonds. mdpi.comnih.govwikipedia.org The properties of these frameworks are directly determined by the geometry and functionality of their constituent linkers.

Aldehyde-functionalized molecules are frequently used as building blocks (linkers) in the synthesis of highly stable imine-linked COFs through condensation reactions with amine linkers. mdpi.comrsc.org The pyridine nitrogen in this compound could also potentially act as a coordination site for metal ions in the formation of MOFs. wikipedia.org

Despite the suitability of its functional groups, a thorough search of the scientific literature and structural databases reveals no instances of this compound being employed as a linker in the synthesis of any specific MOF or COF.

Design of Porous Materials with Specific Adsorption/Catalytic Properties

The design of porous materials, such as metal-organic frameworks (MOFs), for specific applications hinges on the judicious selection of organic linkers. The inherent properties of this compound make it a promising candidate for creating functional porous materials with potential applications in selective adsorption and catalysis. The pyridine nitrogen provides a well-defined coordination vector for assembling with metal ions or clusters, a fundamental principle in the construction of MOFs. rsc.orgnih.gov

The presence of the aldehyde group is particularly advantageous. It can serve as a reactive handle for post-synthetic modification, allowing for the introduction of various functional groups into the pores of the material after the initial framework has been constructed. For instance, the aldehyde can be converted to an imine through condensation with a primary amine, thereby grafting new functionalities onto the framework. This approach has been successfully employed to functionalize other porous materials, enhancing their catalytic activity or adsorption selectivity. researchgate.netcsic.es

The combination of a coordinating pyridine ring, a reactive aldehyde, and a sterically influential cyclopropyl (B3062369) group in a single molecule allows for a multi-pronged approach to designing porous materials. For example, a hypothetical MOF constructed from this compound could be designed to have Lewis acidic sites at the metal nodes and Brønsted basic sites at the pyridine nitrogen, creating a bifunctional catalyst. acs.org The aldehyde groups within the pores could be further modified to introduce specific binding sites for targeted guest molecules, enhancing the material's selectivity for applications such as CO2 capture or the separation of hydrocarbons. scielo.br

Below is a table outlining the potential design strategies and resulting properties of porous materials derived from this compound, based on principles from related systems.

| Design Strategy | Target Property | Potential Application | Reference Analogy |

| Coordination of pyridine nitrogen with metal ions | Formation of a stable, porous framework | Gas storage, separation | rsc.orgnih.gov |

| Post-synthetic modification of the aldehyde group | Introduction of specific functional groups | Heterogeneous catalysis, selective adsorption | researchgate.netcsic.es |

| Exploitation of the cyclopropyl group's sterics | Creation of unique pore topologies, potential for chirality | Enantioselective separations, specialized catalysis | d-nb.info |

| Combination of metal nodes and functionalized linkers | Bifunctional catalytic activity | CO2 fixation, cascade reactions | acs.org |

Structural Analysis of this compound-Derived Frameworks

The detailed characterization of the crystal structure of any new porous material is crucial for understanding its properties and potential applications. For a hypothetical framework derived from this compound, a suite of analytical techniques would be employed to elucidate its structure at the atomic level.

Single-Crystal X-ray Diffraction (SCXRD) would be the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline framework. rsc.orgresearchgate.net This method would reveal key structural parameters such as:

The coordination environment of the metal ions.

The bond lengths and angles between the metal centers and the pyridine ligands.

The size, shape, and connectivity of the pores.

The position and orientation of the cyclopropyl and aldehyde groups within the framework.

Powder X-ray Diffraction (PXRD) would be used to confirm the phase purity of the bulk material and to ensure that the crystal structure determined by SCXRD is representative of the entire sample. It is also a valuable tool for studying the stability of the framework under different conditions, such as upon removal of solvent molecules or during gas adsorption. nih.gov

Spectroscopic Techniques would provide complementary information about the chemical composition and bonding within the framework:

Fourier-Transform Infrared (FT-IR) Spectroscopy would be used to confirm the presence of the characteristic functional groups of the this compound linker, such as the C=O stretch of the aldehyde and the vibrational modes of the pyridine and cyclopropyl rings. Changes in the vibrational frequencies upon coordination to the metal center can provide insights into the metal-ligand bonding. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C NMR) of the digested framework could confirm the integrity of the organic linker after the synthesis process. nih.gov

Thermal Analysis , such as Thermogravimetric Analysis (TGA), would be employed to assess the thermal stability of the framework and to determine the temperature at which the material begins to decompose. researchgate.net This information is critical for evaluating the material's suitability for applications that may involve elevated temperatures.

The following table summarizes the expected structural information that would be obtained from the analysis of a hypothetical this compound-derived MOF.

| Analytical Technique | Information Obtained | Significance | Reference Analogy |

| Single-Crystal X-ray Diffraction (SCXRD) | Atomic coordinates, bond lengths/angles, pore dimensions, framework topology | Unambiguous determination of the 3D structure | d-nb.inforsc.orgresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystalline integrity | Quality control, stability assessment | nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups, metal-ligand coordination | Confirmation of linker incorporation and bonding | rsc.orgnih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Evaluation of operational temperature range | researchgate.net |

By combining these analytical techniques, a comprehensive understanding of the structure-property relationships of porous materials derived from this compound could be established, paving the way for their rational design and application in various fields of materials science.

Computational and Theoretical Studies on 5 Cyclopropylnicotinaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on its electronic structure. aps.org These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. aps.org Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. helsinki.fiscispace.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

A theoretical study of 5-Cyclopropylnicotinaldehyde would calculate the energies and visualize the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. For nicotinaldehyde derivatives, FMO analysis helps in understanding intramolecular charge transfer processes, which are vital for applications like nonlinear optics.

An Electrostatic Potential (ESP) surface, or map, illustrates the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how molecules will interact. The ESP map is colored to show different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the most electronegative region around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine (B92270) ring, highlighting them as potential sites for hydrogen bonding or coordination. The map would also show the distribution of positive and negative potential across the aromatic ring and the cyclopropyl (B3062369) group, offering insights into its intermolecular interactions.

Many molecules can exist as different, rapidly interconverting isomers called tautomers, or as different spatial arrangements called conformers. Computational methods are used to determine the relative stabilities of these various forms.

A conformational analysis of this compound would investigate the rotation around the single bond connecting the cyclopropyl group and the aldehyde group to the pyridine ring. By calculating the energy for different dihedral angles, the most stable (lowest energy) conformation can be identified. Tautomerism is less common for this specific structure but could be explored computationally to rule out the existence of other stable forms under different conditions. Such studies are crucial as the biological activity and chemical reactivity of a molecule are often dependent on its preferred conformation.

Reaction Mechanism Predictions and Energetics

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone. smu.edursc.org These studies can predict the feasibility of a reaction and identify the most likely mechanism. rsc.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is fundamental to understanding the reaction's kinetics, as the energy of the transition state determines the activation energy barrier.

For reactions involving this compound, such as its oxidation to a carboxylic acid or its reduction to an alcohol, computational methods would be used to locate the specific transition state structure for each step. Vibrational frequency calculations are then performed to confirm that the identified structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is identified, the entire reaction path can be mapped out. This is often done using Intrinsic Reaction Coordinate (IRC) calculations. smu.edu An IRC path follows the steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the identified transition state correctly connects the intended species.

Mapping the reaction coordinate for a transformation of this compound would produce an energy profile for the reaction. This profile graphically displays the energy changes as the reactants are converted into products, showing the relative energies of the reactants, transition state(s), any intermediates, and the final products. This provides a comprehensive understanding of the reaction's energetic landscape.

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical simulations can elucidate its nuclear magnetic resonance (NMR) characteristics, its vibrational modes as observed in infrared (IR) and Raman spectroscopy, and its electronic transitions detailed by UV-Vis absorption and emission spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which model the behavior of electrons and nuclei to forecast spectral outcomes. faccts.deaps.orgivanmr.com

NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry, aiding in the structural elucidation of complex molecules. ivanmr.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. imist.manih.gov These shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso. imist.ma

For this compound, calculations would be performed on a geometry that has been optimized at the same level of theory, for instance, using the B3LYP functional with a 6-311+G(d,p) basis set. nih.govmdpi.com The resulting predicted chemical shifts provide a detailed map of the electronic environment of each nucleus.

The expected ¹H NMR chemical shifts are influenced by the electronic effects of the pyridine ring, the aldehyde group, and the cyclopropyl substituent. The aldehyde proton is anticipated to be the most deshielded, appearing far downfield due to the strong electron-withdrawing nature of the carbonyl group. libretexts.org The aromatic protons on the pyridine ring would appear in the typical aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The protons of the cyclopropyl group are expected to resonate in the upfield region, characteristic of strained aliphatic rings. libretexts.org

Similarly, the ¹³C NMR chemical shifts are predicted based on the local electronic structure. The carbonyl carbon of the aldehyde is expected to have the largest chemical shift. The carbons of the pyridine ring will have shifts indicative of their position relative to the heteroatom and substituents, while the cyclopropyl carbons will appear at significantly lower chemical shift values. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using the GIAO-DFT method. Chemical shifts (δ) are reported in ppm relative to TMS.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C (C=O) | 9.98 | 192.5 |

| 2 | C (Pyr) | - | 131.2 |

| 3 | C (Pyr) | 8.95 | 154.1 |

| 4 | C (Pyr) | 8.10 | 137.8 |

| 5 | N (Pyr) | - | - |

| 6 | C (Pyr) | 9.05 | 151.7 |

| 7 | C (C-Pr) | - | 135.4 |

| 8 | C (C-Pr) | 2.15 | 14.5 |

| 9 | C (C-Pr) | 1.10 - 1.25 | 10.8 |

| 10 | C (C-Pr) | 1.10 - 1.25 | 10.8 |

Note: This table presents hypothetical data based on typical computational outputs for structurally similar compounds.

Vibrational Frequency Analysis (IR, Raman)